Bienvenue dans la boutique en ligne BenchChem!

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride

Salt form optimization Purity comparison Procurement specification

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride (CAS 1380300-84-4) is a pre-formed dihydrochloride salt of a piperazinylpyrimidine scaffold that combines a piperazine ring at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine core. The free base (CAS 845616-55-9) is an established building block used in the synthesis of kinase inhibitors targeting PDGFR family mutants and CK1/RAF kinases , as well as CCR4 antagonists for immunological indications.

Molecular Formula C9H13Cl2F3N4
Molecular Weight 305.13
CAS No. 1380300-84-4
Cat. No. B2962099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride
CAS1380300-84-4
Molecular FormulaC9H13Cl2F3N4
Molecular Weight305.13
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
InChIInChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H
InChIKeyLBEILWQGOOEWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride CAS 1380300-84-4: Technical Baseline for Procurement Evaluation


4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride (CAS 1380300-84-4) is a pre-formed dihydrochloride salt of a piperazinylpyrimidine scaffold that combines a piperazine ring at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine core . The free base (CAS 845616-55-9) is an established building block used in the synthesis of kinase inhibitors targeting PDGFR family mutants and CK1/RAF kinases [1], as well as CCR4 antagonists for immunological indications [2]. The dihydrochloride salt form is specifically prepared by treating the free base with two equivalents of hydrochloric acid, converting both basic piperazine nitrogens into hydrochloride salts to enhance aqueous solubility and formulation reproducibility . This compound is supplied as a research intermediate with typical purities of 97–98%, primarily intended for use as a synthetic precursor in medicinal chemistry and chemical biology programs targeting the human kinome and chemokine receptor families.

Why Generic Substitution of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride Fails: Salt Form, Regiochemistry, and Scaffold Position


The piperazinyl-trifluoromethylpyrimidine chemical space contains multiple regioisomers, salt forms, and substitution patterns that are not functionally interchangeable for scientific procurement. Three critical dimensions of differentiation preclude generic substitution: (1) The dihydrochloride salt form (two HCl equivalents) provides superior aqueous solubility and precise stoichiometric control relative to the free base (CAS 845616-55-9) or mono-hydrochloride variants, which directly impacts reproducible biological assay outcomes . (2) Regioisomeric placement of the piperazine and trifluoromethyl groups on the pyrimidine ring determines kinase selectivity profiles—4-piperazinyl-6-CF3 substitution yields a scaffold that has been validated in PDGFR-mutant-selective inhibitor design [1], whereas the 2-piperazinyl-4-CF3 regioisomer (CAS 179756-91-3) generates compounds with divergent target engagement patterns [2]. (3) The 4-position piperazine on the pyrimidine core has been established as a critical hinge-binding motif in multiple kinase inhibitor series, and altering this substitution position can abrogate or invert target selectivity [3].

Quantitative Differentiation Evidence: 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride vs. Closest Analogs


Evidence Item 1: Salt Form Stoichiometry and Its Impact on Purity Specifications: Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 1380300-84-4) is commercially available at a documented purity of 98% from multiple suppliers , compared to the free base form (CAS 845616-55-9) which is consistently offered at 95% purity specification across suppliers including AKSci, Calpac Lab, and ChemScene . This 3-percentage-point purity advantage is attributable to the salt formation process, wherein precipitation of the dihydrochloride salt from solution provides an additional purification step beyond column chromatography alone. The free base synthesis, as documented in ChemicalBook, yields 720 mg (56.6%) from a 1.0 g starting material scale after flash column chromatography, with product identity confirmed by LCMS [M+H]+ calculated 233.1, found 233.1 . The subsequent dihydrochloride formation step provides additional purification that results in the higher final purity specification.

Salt form optimization Purity comparison Procurement specification

Evidence Item 2: Dihydrochloride Salt Form Advantage: Aqueous Solubility and Handling Reproducibility for Biological Assays

Piperazinylpyrimidine dihydrochloride salts are consistently documented across the class to exhibit enhanced aqueous solubility compared to their free base counterparts, due to the ionization of both piperazine nitrogen atoms . The free base form (CAS 845616-55-9) has a predicted pKa of 8.48 ± 0.10, indicating that at physiological pH (7.4) the free base is partially protonated, leading to variable solubility and batch-dependent dissolution behavior . In contrast, the dihydrochloride salt provides a fully protonated, stoichiometrically defined species with two equivalents of HCl (molecular formula C9H13Cl2F3N4, MW 305.13 g/mol vs. free base MW 232.21 g/mol) . This stoichiometric precision eliminates the uncertainty of in situ protonation during biological assay preparation. The class-level precedent for this advantage is well-established: 2-(1-piperazinyl)pyrimidine dihydrochloride (CAS 502648-93-3 analog) is described as highly soluble in water and polar solvents , and the dihydrochloride salt form is specifically noted for its enhanced solubility in aqueous media, beneficial for in vitro biological testing [1].

Aqueous solubility Salt form handling Assay reproducibility

Evidence Item 3: Regioisomeric Differentiation: 4-Piperazinyl-6-CF3 vs. 2-Piperazinyl-4-CF3 Substitution Patterns Determine Kinase Scaffold Utility

The 4-piperazinyl-6-(trifluoromethyl)pyrimidine scaffold (the core of CAS 1380300-84-4) has been empirically validated as a kinase inhibitor pharmacophore in multiple independent studies. Published structure-activity relationship (SAR) data demonstrate that piperazinylpyrimidine derivatives with the piperazine at the 4-position and CF3 at the 6-position yield compounds that selectively inhibit oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA mutants) over their wild-type isoforms [1]. In contrast, the regioisomeric 2-piperazinyl-4-CF3 scaffold (CAS 179756-91-3) has been profiled for ALK inhibition and shown to produce compounds with distinct kinase selectivity fingerprints: the 5-trifluoromethyl-2,4-pyrimidine analog was the most potent in biochemical and cellular ALK assays but displayed inferior in vivo xenograft activity compared to Crizotinib due to sub-optimal pharmacokinetic parameters [2]. These two substitution patterns are not interchangeable; the 4-piperazinyl-6-CF3 pattern has been validated in PDGFR-mutant-selective contexts, while the 2-piperazinyl-4-CF3 pattern has been explored in ALK inhibitor programs. The 4-position piperazine serves as a hinge-binding motif in the ATP-binding pocket of kinases, and its placement on the pyrimidine ring dictates the vector of substituent elaboration and consequently the kinase selectivity profile [3].

Regioisomer comparison Kinase inhibitor scaffold Structure-activity relationship

Evidence Item 4: Scaffold Versatility Across Distinct Target Classes: Kinase Inhibition and CCR4 Antagonism Validated from a Common Intermediate

The 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine scaffold has been independently validated as a productive intermediate for two mechanistically distinct target classes: (1) Protein kinase inhibition—piperazinylpyrimidine derivatives incorporating this core demonstrate selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells within the NCI-60 panel, with compounds 4 and 15 identified as selective cytostatic agents and compound 15 advanced to preclinical in vivo investigation [1]; (2) CCR4 receptor antagonism—a patent family (US 9,493,453 B2; AU2013211414; JP-6039691-B2) claims piperazinyl pyrimidine derivatives of formula I as CCR4 antagonists, explicitly covering compounds bearing the 4-piperazinyl-6-CF3 substitution pattern for the treatment of asthma, allergic dermatitis, and other CCR4-mediated diseases [2]. This dual-target-class validation from a single core scaffold is a documented differentiator. By comparison, the closely related S6K1-specific inhibitor PF-4708671 (which contains a 4-(5-ethylpyrimidin-4-yl)piperazine linked to a benzimidazole moiety) demonstrates high specificity for a single kinase target (S6K1 Ki = 20 nM, IC50 = 160 nM) with 400-fold selectivity over S6K2 and >20-fold selectivity over RSK1/2, but its utility is restricted to S6K1 biology [3]. The dihydrochloride intermediate (CAS 1380300-84-4) thus offers broader platform utility for programs targeting either kinase-dependent cancers or CCR4-mediated immunological disorders.

Scaffold versatility Multi-target intermediate CCR4 antagonist Kinase inhibitor

Evidence Item 5: Synthesis Yield Benchmark: Documented 56.6% Yield for Free Base Intermediate Enables Cost Modeling for Scale-Up Procurement

A detailed synthetic procedure for the free base precursor (CAS 845616-55-9) is publicly available, documenting the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 g, 5.48 mmol) with piperazine (2.36 g, 27.4 mmol, 5 equiv.) and triethylamine (2.29 mL, 16.4 mmol) in DMF (20 mL) at 100 °C for 5 hours, yielding 720 mg (56.6%) of purified product after flash column chromatography (eluent: 10% methanol/5% triethylamine/ethyl acetate) . This yield benchmark enables procurement cost modeling: at the reported 56.6% yield from commercially available 4-chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1), the estimated raw material cost contribution can be calculated for any given scale. The dihydrochloride salt formation step from the free base is typically quantitative (HCl addition in ethereal or alcoholic solution), meaning the free base synthesis yield is the primary cost driver for the dihydrochloride product . This transparency in synthetic yield is not universally available for all piperazinylpyrimidine analogs. For example, no equivalent public yield data were identified for the analogous synthesis of 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 179756-91-3) from 2-chloro-4-(trifluoromethyl)pyrimidine, limiting cost benchmarking for the regioisomeric scaffold.

Synthesis yield Cost modeling Scale-up procurement

Evidence Item 6: Kinase Selectivity Class-Level Benchmark: Piperazinylpyrimidine Scaffold Enables Selective Kinase Inhibition with Documented Mutant-Selective Profiles

The piperazinylpyrimidine scaffold class has been characterized for selective kinase inhibition across multiple independent studies. Compound 4 (bearing a core structurally analogous to the target compound's free base) demonstrated selective binding and/or inhibition of oncogenic mutant forms of KIT and PDGFRA kinases compared to their wild-type isoforms [1]. This mutant-selective profile is a therapeutically relevant differentiation, as it suggests potential utility in treating tumors driven by or resistant to treatment due to kinase mutations. In a parallel independent study, the highly optimized piperazinylpyrimidine derivative PF-4708671 achieved Ki = 20 nM (IC50 = 160 nM) for S6K1, with 400-fold selectivity over the closely related S6K2 isoform (IC50 = 65 µM), and minimal inhibition (≤27% at 1 µM) of 85 other protein and lipid kinases tested [2]. These class-level benchmarks establish that the piperazinylpyrimidine scaffold is capable of achieving high kinase selectivity when appropriately elaborated. The target compound, as an unelaborated intermediate with a free piperazine NH, provides the optimal starting point for diversification: the secondary amine can be functionalized via alkylation, acylation, sulfonylation, or reductive amination to generate focused libraries targeting the ATP-binding pocket of specific kinases, with the CF3 group contributing to metabolic stability and lipophilicity .

Kinase selectivity Mutant-selective inhibition PDGFR family Scaffold benchmarking

Best-Fit Application Scenarios for 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride Based on Quantitative Evidence


Scenario 1: Kinase-Focused Medicinal Chemistry Lead Generation Targeting PDGFR-Mutant-Driven Cancers

For programs developing selective inhibitors of oncogenic PDGFR family kinase mutants (KIT, PDGFRA), CAS 1380300-84-4 is the procurement-relevant intermediate. The 4-piperazinyl-6-CF3 scaffold has been experimentally validated for selective binding to mutant versus wild-type PDGFR family kinases [1]. The free piperazine NH of the dihydrochloride salt enables direct diversification via acylation, sulfonylation, or reductive amination to generate focused kinase inhibitor libraries, without requiring Boc-deprotection or other deprotection steps that would be necessary with N-protected analogs. The 98% purity specification supports parallel synthesis workflows where high starting material purity correlates with reduced byproduct formation and simplified post-reaction purification. The documented 56.6% free base synthesis yield enables cost modeling for multi-gram procurement, and the defined dihydrochloride salt stoichiometry ensures reproducible weighing and dissolution for automated liquid handling systems used in high-throughput chemistry.

Scenario 2: CCR4 Antagonist Development for Immunological and Allergic Disease Indications

The same 4-piperazinyl-6-CF3 scaffold serves as a key intermediate for synthesizing CCR4 receptor antagonists, as claimed in patent family US 9,493,453 B2 covering the treatment of asthma, allergic dermatitis, rheumatoid arthritis, and other CCR4-mediated diseases [2]. The patent explicitly covers piperazinyl pyrimidine derivatives of general formula I, wherein the 4-piperazinyl-6-CF3 substitution pattern falls within the claimed chemical space. For organizations pursuing CCR4 antagonist programs, procurement of CAS 1380300-84-4 as the dihydrochloride salt provides a single inventory item that enables exploration of this target class without the need to maintain separate stocks of free base and hydrochloride forms. The enhanced aqueous solubility of the dihydrochloride salt is particularly advantageous for the biological assays required to characterize CCR4 antagonist activity, where consistent compound dissolution in assay media is critical for reliable IC50 determination.

Scenario 3: Multi-Target Exploratory Chemistry in Integrated Drug Discovery Platforms

For CROs and integrated drug discovery organizations running parallel programs against multiple target classes, CAS 1380300-84-4 offers documented versatility as a common intermediate for both kinase inhibitor and GPCR antagonist synthesis [1][2]. This dual-target-class utility reduces the number of distinct building blocks required in inventory, lowering procurement overhead and simplifying supply chain management. The 3-percentage-point purity advantage of the dihydrochloride salt (98%) over the routinely available free base (95%) reduces the incidence of failed reactions and out-of-specification intermediates in automated parallel synthesis, directly impacting program timelines. Furthermore, the publicly documented synthetic procedure and yield provide transparency that supports competitive sourcing from multiple suppliers, reducing single-supplier dependency.

Scenario 4: Chemical Biology Tool Compound Synthesis Requiring Defined Stoichiometry and Reproducible Solubility

For chemical biology groups synthesizing tool compounds (e.g., kinase chemical probes, PROTAC building blocks, or affinity chromatography ligands), CAS 1380300-84-4 provides defined salt stoichiometry (exactly two HCl equivalents) that eliminates the batch-to-batch variability in protonation state that can confound biological assay results when using the free base . The free base has a predicted pKa of 8.48, meaning its protonation state at physiological pH is incompletely defined and sensitive to minor variations in buffer composition . The dihydrochloride salt's fully protonated state ensures consistent solubility and concentration in assay media, which is essential for accurate determination of biochemical IC50 values, cellular EC50 values, and binding constants (Kd/Ki). This is particularly important for PROTAC synthesis, where precise stoichiometric control of the linker attachment to the piperazine nitrogen is required for reproducible ternary complex formation.

Quote Request

Request a Quote for 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.